molecular formula C18H17N3 B4198365 (2Z)-3-{BICYCLO[2.2.1]HEPT-5-EN-2-YL}-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE

(2Z)-3-{BICYCLO[2.2.1]HEPT-5-EN-2-YL}-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE

Cat. No.: B4198365
M. Wt: 275.3 g/mol
InChI Key: ZKASZTPBMXNUTO-DHDCSXOGSA-N
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Description

3-Bicyclo[221]hept-5-en-2-yl-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is a complex organic compound that features a bicyclic structure fused with a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-{BICYCLO[221]HEPT-5-EN-2-YL}-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE typically involves multiple steps One common approach is the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-Bicyclo[2.2.1]hept-5-en-2-yl-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzimidazole moiety or the acrylonitrile group.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the bicyclic or benzimidazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds with different properties.

Scientific Research Applications

3-Bicyclo[2.2.1]hept-5-en-2-yl-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound’s structural features make it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: In materials science, the compound can be used to develop new materials with unique properties, such as polymers or coatings with enhanced stability and performance.

Mechanism of Action

The mechanism of action of (2Z)-3-{BICYCLO[2.2.1]HEPT-5-EN-2-YL}-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE involves its interaction with molecular targets in biological systems. The benzimidazole moiety can bind to specific enzymes or receptors, modulating their activity. The acrylonitrile group may also participate in covalent bonding with target molecules, leading to changes in their function. These interactions can affect various cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bicyclo[2.2.1]hept-5-en-2-yl-2-propenoic acid: This compound shares the bicyclic structure but differs in the functional groups attached.

    Bicyclo[2.2.1]hept-5-en-2-yl-methanol: Similar bicyclic core with a different functional group.

    Norborn-5-en-2-ylacrylic acid: Another related compound with a similar bicyclic structure.

Uniqueness

3-Bicyclo[2.2.1]hept-5-en-2-yl-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is unique due to the combination of its bicyclic structure with the benzimidazole and acrylonitrile groups. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(Z)-3-(2-bicyclo[2.2.1]hept-5-enyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3/c1-11-2-5-16-17(6-11)21-18(20-16)15(10-19)9-14-8-12-3-4-13(14)7-12/h2-6,9,12-14H,7-8H2,1H3,(H,20,21)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKASZTPBMXNUTO-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3CC4CC3C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3CC4CC3C=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-3-{BICYCLO[2.2.1]HEPT-5-EN-2-YL}-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE
Reactant of Route 2
Reactant of Route 2
(2Z)-3-{BICYCLO[2.2.1]HEPT-5-EN-2-YL}-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE
Reactant of Route 3
Reactant of Route 3
(2Z)-3-{BICYCLO[2.2.1]HEPT-5-EN-2-YL}-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE
Reactant of Route 4
(2Z)-3-{BICYCLO[2.2.1]HEPT-5-EN-2-YL}-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE
Reactant of Route 5
Reactant of Route 5
(2Z)-3-{BICYCLO[2.2.1]HEPT-5-EN-2-YL}-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE
Reactant of Route 6
(2Z)-3-{BICYCLO[2.2.1]HEPT-5-EN-2-YL}-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE

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